REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9](OC)=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=[O:2].[NH2:12][NH2:13].O>CN(C=O)C>[CH:7]1[CH:6]=[N:5][C:4]2[N:1]([OH:2])[N:12]=[N:13][C:9]=2[CH:8]=1
|
Name
|
|
Quantity
|
13.58 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1OC
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.3 mL
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Type
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solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was carefully warmed to about 70° on a hot plate
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Type
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TEMPERATURE
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Details
|
Spontaneous warming
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Type
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CUSTOM
|
Details
|
rising to about 80° as the solid
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Type
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DISSOLUTION
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Details
|
dissolved
|
Type
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CUSTOM
|
Details
|
evaporated from a water bath with the aid of a water
|
Type
|
CUSTOM
|
Details
|
to remove excess hydrazine and water
|
Type
|
TEMPERATURE
|
Details
|
The dark green residue was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
diluted with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
A yellow-straw-colored solid separated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with a little cold water
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.25 g | |
YIELD: PERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |